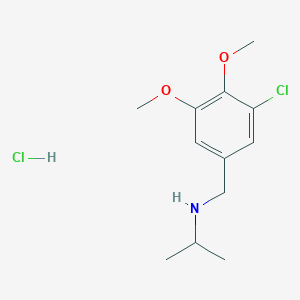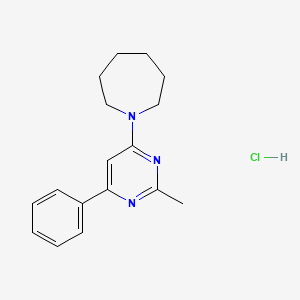![molecular formula C19H21N3O B4445456 2-phenyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B4445456.png)
2-phenyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide
Vue d'ensemble
Description
2-Phenyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acidic or basic catalysts and solvents such as acetonitrile or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities against various cell lines.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells . Molecular docking studies have shown that this compound can bind to target proteins with high affinity, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-phenethyl-1H-benzimidazole: Known for its antiproliferative activity against cancer cell lines.
5,6-Dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole: Exhibits antimicrobial properties against various bacteria and fungi.
Uniqueness
2-Phenyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide stands out due to its unique combination of phenyl and propyl groups, which may enhance its biological activity and specificity compared to other benzimidazole derivatives .
Propriétés
IUPAC Name |
2-phenyl-N-[(1-propylbenzimidazol-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-12-22-17-11-7-6-10-16(17)21-18(22)14-20-19(23)13-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKSCJBWXKGUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B4445386.png)

![N~1~-[3-(dimethylamino)propyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4445390.png)
![N-[(2-methylcyclohexyl)carbonyl]valine](/img/structure/B4445391.png)

![6-benzyl-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4445409.png)
![3-Methyl-2-{[2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B4445419.png)
![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-6-phenylpyrimidine hydrochloride](/img/structure/B4445425.png)
![1-(1-benzofuran-2-yl)-3-[(4-ethylphenyl)amino]-1-propanone](/img/structure/B4445439.png)
![2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4445449.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4445467.png)

![2-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B4445487.png)
![N-methyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445492.png)
